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Compound of Interest

Compound Name: 3-(2-Carboxyethyl)benzoic acid

Cat. No.: B2911907

An In-depth Technical Guide to the Structure Elucidation of 3-(2-Carboxyethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive
structure elucidation of 3-(2-Carboxyethyl)benzoic acid (CAS: 161265-32-3). Designed for
researchers, analytical scientists, and professionals in drug development, this document moves
beyond simple data reporting to explain the causal logic behind the selection of analytical
techniques and the interpretation of their results. By integrating data from mass spectrometry,
infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-performance liquid
chromatography, we present a self-validating workflow that ensures the unambiguous
confirmation of the compound's identity, purity, and molecular structure.

Introduction and Preliminary Assessment

3-(2-Carboxyethyl)benzoic acid is a dicarboxylic acid derivative used as an intermediate in
the synthesis of various organic molecules, including pharmacologically active compounds.[1]
Given its role in complex synthetic pathways, the absolute confirmation of its structure is a
critical prerequisite for ensuring the quality, safety, and efficacy of downstream products. This
guide outlines the logical workflow for its structural verification.

The hypothesized structure and its fundamental properties are presented below.
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Figure 1: Hypothesized Structure of 3-(2-Carboxyethyl)benzoic acid

Table 1: Physicochemical Properties of 3-(2-Carboxyethyl)benzoic acid

Property Value Source
CAS Number 161265-32-3 [1][2]
Molecular Formula C10H1004 [1][3]
Molecular Weight 194.18 g/mol [3]
Appearance White to off-white solid [4]
Melting Point ~177 °C [11[4]

| IUPAC Name | 3-(2-carboxyethyl)benzoic acid |[3] |

Index of Hydrogen Deficiency (IHD)

A foundational step in structure elucidation is calculating the Index of Hydrogen Deficiency
(IHD), which indicates the total number of rings and/or multiple bonds in a molecule.

For C10H100a4:
o Reference Saturated Alkane Formula: CnH2n+2 = C10H22

e IHD=%[(2C+2)-H]=%[(2*10 + 2) - 10] = %[5] = 6
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An IHD of 6 is consistent with the proposed structure, which contains one benzene ring (4
degrees of unsaturation) and two carbonyl groups (1 degree of unsaturation each), totaling 6.

Mass Spectrometry: Elemental Composition and
Fragmentation

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is prioritized over
nominal mass MS as it provides the exact mass of the molecule, allowing for the unequivocal
confirmation of its elemental composition. For a dicarboxylic acid, Electrospray lonization (ESI)
in negative ion mode is the technique of choice due to the ease with which carboxylic acids are
deprotonated to form stable [M-H]~ anions.

Experimental Protocol: LC-HRMS (ESI™)

o Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade
methanol. Dilute to a final concentration of ~10 pg/mL using a 50:50 acetonitrile:water mobile
phase.

¢ Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled
with a liquid chromatography system.

o Chromatographic Conditions:

[¢]

Column: Standard C18 column (e.g., 50 mm x 2.1 mm, 2.6 um).

[¢]

Mobile Phase: A) 0.1% Formic Acid in Water, B) 0.1% Formic Acid in Acetonitrile.

Flow Rate: 0.4 mL/min.

o

o

Injection Volume: 5 L.

e MS Conditions (Negative lon Mode):

o lon Source: Heated Electrospray lonization (HESI).

o Scan Range: m/z 50-500.

o Resolution: >70,000.
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o Collision Energy (for MS/MS): Stepped collision energy (e.g., 15, 30, 45 eV) to induce

fragmentation.

Expected Data and Interpretation

The primary goal is to match the experimentally observed exact mass with the theoretically

calculated mass for Ci1o0H100a.

Table 2: Predicted HRMS Data for C10H1004

lon Species Calculated Exact Mass Expected Observation

[M] 194.05791 :

Primary ion observed in full

[M-H]~ 193.05062
scan MS

| [M+CI]~ | 229.02730 | Potential adduct if chlorinated solvents are present |

The fragmentation pattern in MS/MS provides direct structural evidence. The ethyl linkage and
the two carboxyl groups are expected points of cleavage.

[M-H]~
m/z = 193.05

m/z = 149.06
(-CO2)

m/z = 175.04
(-H20)

m/z = 129.05
(-CH2COO0H)

Click to download full resolution via product page

Caption: Expected MS/MS fragmentation pathway for 3-(2-Carboxyethyl)benzoic acid.
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Infrared (IR) Spectroscopy: Functional Group
Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique perfect for
confirming the presence of key functional groups. For carboxylic acids, the spectral signature is
unmistakable due to the exceptionally broad O-H stretching vibration that results from strong
hydrogen-bonded dimers.[5][6] This broad feature, combined with the sharp C=0 stretch,
provides a definitive fingerprint.

Experimental Protocol: Attenuated Total Reflectance
(ATR)

o Sample Preparation: Place a small amount (~1-2 mg) of the solid powder directly onto the
ATR crystal.

o Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact.

e Scan Parameters: Collect the spectrum over a range of 4000-600 cm~*. Perform 16-32
scans to achieve a good signal-to-noise ratio.

o Background Correction: Perform a background scan of the clean, empty ATR crystal prior to
sample analysis.

Expected Data and Interpretation

The spectrum is analyzed for characteristic absorption bands that correspond to specific
molecular vibrations.

Table 3: Characteristic IR Absorption Bands for 3-(2-Carboxyethyl)benzoic acid
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Wavenumber ] ] . Structural
Intensity Vibrational Mode .
(cm™) Assignment

Carboxylic Acid (H-

3300-2500 Broad, Strong O-H stretch bonded dimer)[6]
[7]
~3050 Medium, Sharp C-H stretch Aromatic C-H
) Aliphatic C-H (ethyl
~2950 Medium, Sharp C-H stretch ]
chain)
Carboxylic Acid C=0
~1700 Strong, Sharp C=0 stretch )
(conjugated)[7][8]
~1600, ~1475 Medium C=C stretch Aromatic Ring
~1300 Strong C-O stretch Carboxylic Acid C-O

| ~920 | Broad, Medium | O-H bend | Carboxylic Acid (out-of-plane)[6] |

Caption: Correlation of functional groups to their expected IR absorption regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Unambiguous Connectivity

Trustworthiness: NMR spectroscopy is the cornerstone of structure elucidation, providing
definitive information about the chemical environment, connectivity, and spatial arrangement of
atoms.[9] A combination of *H and 3C NMR spectra allows for the complete assignment of the
carbon-hydrogen framework. For this molecule, a solvent like DMSO-ds is ideal as it readily
dissolves the compound and shifts the highly acidic carboxyl protons to a downfield region
where they are easily observed.[10]

Experimental Protocol: *H and **C NMR

o Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated dimethyl
sulfoxide (DMSO-ds).

¢ Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
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e 'H NMR Acquisition:
o Acquire a standard proton spectrum.

o D20 Exchange: Add one drop of deuterium oxide (D20) to the NMR tube, shake, and re-
acquire the spectrum. The signals corresponding to the exchangeable acidic protons will
disappear.[11]

e 13C NMR Acquisition: Acquire a standard proton-decoupled carbon spectrum (e.g., using the
zgpg30 pulse program).

Expected Data and Interpretation

Table 4: Predicted *H NMR Data (400 MHz, DMSO-de)

Chemical Shift o ] )
Label Multiplicity Integration Assignment
(3, ppm)
Carboxylic
Ha ~12.5 Broad Singlet 2H Acid Protons (-
COOH)
_ Aromatic Proton
Ha ~7.9 Singlet (s) 1H N
(Position 2)
Aromatic Proton
H2 ~7.8 Doublet (d) 1H N
(Position 4)
_ Aromatic Proton
Hs ~7.4 Triplet (1) 1H -
(Position 5)
Aromatic Proton
Ha ~7.9 Doublet (d) 1H N
(Position 6)
Methylene
Hs ~2.9 Triplet (t) 2H Protons (-CHz-
Ar)

| He | ~2.6 | Triplet (t) | 2H | Methylene Protons (-CH2-COOH) |
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Note: The aromatic region splitting is a prediction for a simple first-order system; the actual

spectrum may show more complex coupling.

Table 5: Predicted 13C NMR Data (100 MHz, DMSO-ds)

Chemical Shift (6, ppm)

Carbon Type

Assignment

Aliphatic Carboxyl Carbon

~174 Quaternary (C) (-COOH)

167 Quatemary (C) Aromatic Carboxyl Carbon (-
COOH)[12]

~142 Quaternary (C) Aromatic C3 (substituted)

~132 Quaternary (C) Aromatic C1 (substituted)

~131 Tertiary (CH) Aromatic C5

~129 Tertiary (CH) Aromatic C6

~128 Tertiary (CH) Aromatic C4

~127 Tertiary (CH) Aromatic C2

~35 Secondary (CHz2) Methylene Carbon (-CHz-Ar)

| ~30 | Secondary (CHz) | Methylene Carbon (-CH2-COOH) |

CB
~30 ppm
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Caption: Key 2D NMR correlations confirming the ethyl chain connectivity.

Chromatographic Purity Assessment

Authoritative Grounding: While spectroscopy confirms structure, it does not guarantee purity.
High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the
purity of pharmaceutical intermediates.[13] For acidic compounds like this, a reversed-phase
method with an acidified mobile phase is crucial to ensure sharp, symmetrical peaks by
suppressing the ionization of the carboxyl groups.[14]

Experimental Protocol: Reversed-Phase HPLC

o Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in a 50:50 mixture of
acetonitrile and water. Filter through a 0.45 um syringe filter before injection.[13]

e Instrumentation: Standard HPLC system with a UV detector.
o Chromatographic Conditions:
o Column: C18, 250 x 4.6 mm, 5 pm (e.g., InertSustain C18).[15]

o Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH adjusted to 2.5 with
phosphoric acid) (40:60 v/v).

o Flow Rate: 1.0 mL/min.

o Column Temperature: 40 °C.
o Detection: UV at 230 nm.[15]
o Injection Volume: 20 pL.

o Data Analysis: Integrate the chromatogram to determine the area percent of the main peak
relative to any impurity peaks. A purity level of >98% is typically required for drug
development applications.

Integrated Analysis and Final Confirmation
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The process of structure elucidation relies on the convergence of evidence from orthogonal
analytical techniques. Each experiment provides a piece of the puzzle, and only when they
form a single, coherent picture can the structure be considered confirmed.

Initial Assessment

IHD Calculation
(C10H1004 — IHD=6)

Spectroscopic Analysis

HRMS
Confirms C1o0H100a4

:

IR Spectroscopy
Identifies -COOH & Aromatic Ring

:

1H & 3C NMR
Confirms Atom Connectivity

Purity Verification

HPLC-UV
Confirms Purity >98%

Conclusion

Structure Elucidated

& Verified

Click to download full resolution via product page

Caption: Integrated workflow for the structure elucidation of 3-(2-Carboxyethyl)benzoic acid.
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Conclusion: The calculated IHD of 6 aligns with the proposed aromatic dicarboxylic acid
structure. HRMS data confirms the elemental formula is C10H100a4. IR spectroscopy validates
the presence of both carboxylic acid and aromatic functional groups. Finally, t*H and 3C NMR
data provide the definitive, atom-by-atom map of the molecular backbone, confirming the 1,3-
(meta) substitution pattern on the benzene ring and the structure of the carboxyethyl side
chain. HPLC analysis confirms the sample is of high purity. Collectively, these self-validating
results provide unambiguous proof of the structure as 3-(2-Carboxyethyl)benzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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